![molecular formula C18H19N5O2 B2744455 (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210475-42-5](/img/structure/B2744455.png)
(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound featuring a benzimidazole core fused with a piperidine ring and a cyclopropyl-1,3,4-oxadiazole moiety
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is known to be a core structure in many bioactive compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is to react o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the piperidine ring to produce saturated analogs.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Oxidized derivatives of the benzimidazole ring.
Reduction: : Saturated analogs of the piperidine ring.
Substitution: : Substituted derivatives at various positions on the benzimidazole and piperidine rings.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a complex structure that includes a benzo[d]imidazole core, a piperidine ring, and a cyclopropyl-substituted oxadiazole group. This unique combination of functional groups is responsible for its diverse biological activities.
Molecular Formula : C19H21N5O
Molecular Weight : 337.41 g/mol
Anticancer Properties
Research indicates that compounds with similar structures to (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibit significant anticancer properties. The benzo[d]imidazole moiety is known for its effectiveness against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.99 |
Compound B | HeLa | 1.25 |
Compound C | NCI-H460 | 0.75 |
These findings suggest that the presence of the benzo[d]imidazole and oxadiazole structures enhances the anticancer efficacy of the compounds .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have demonstrated that derivatives containing the oxadiazole group exhibit significant activity against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 12 µg/mL |
Compound E | S. aureus | 10 µg/mL |
Compound F | P. aeruginosa | 15 µg/mL |
These results indicate that the structural features of this compound contribute to its antimicrobial efficacy .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation of Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and evaluated their anticancer activity against different cell lines, finding promising results for compounds similar to this compound .
- Antimicrobial Screening : Another study evaluated a series of substituted piperidine derivatives for their antimicrobial activity, demonstrating that compounds with similar structural motifs exhibited significant antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structural features, including the presence of the cyclopropyl-1,3,4-oxadiazole moiety. Similar compounds include other benzimidazole derivatives and piperidine-containing compounds, but the combination of these specific groups sets it apart.
List of Similar Compounds
Benzimidazole derivatives: : Various compounds with benzimidazole cores used in drug discovery.
Piperidine derivatives: : Compounds containing piperidine rings with different substituents.
Cyclopropyl-1,3,4-oxadiazole derivatives: : Compounds featuring the cyclopropyl-1,3,4-oxadiazole moiety.
Biologische Aktivität
The compound (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that integrates a benzimidazole core with a piperidine ring and a cyclopropyl-1,3,4-oxadiazole moiety. This structural combination suggests potential biological activities, particularly in antimicrobial and anticancer domains.
Biological Activity Overview
Benzimidazole derivatives, including the compound in focus, have been extensively studied for their diverse biological activities. These include:
- Antimicrobial Activity : Benzimidazole derivatives exhibit significant activity against various pathogens. For instance, studies have shown that benzimidazole compounds can inhibit the growth of Staphylococcus aureus and Candida albicans with low minimum inhibitory concentrations (MIC) .
- Anticancer Properties : The benzimidazole structure is known for its role in anticancer agents. Compounds with this moiety have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle and inhibition of specific kinases .
The precise mechanism of action for this compound remains to be fully elucidated. However, the presence of the benzimidazole ring suggests potential interactions with biological macromolecules such as proteins and nucleic acids. Benzimidazoles often act by:
- Inhibiting Enzymatic Activity : They may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Interfering with Nucleic Acid Synthesis : Some derivatives can bind to DNA or RNA, disrupting replication and transcription processes.
- Modulating Signaling Pathways : These compounds may influence various signaling pathways involved in cell survival and apoptosis.
Antimicrobial Studies
Research has demonstrated that benzimidazole derivatives show promising antimicrobial properties. For example:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
3ao | S. aureus | < 1 |
3aq | S. aureus | < 1 |
3aa | C. albicans | 3.9 - 7.8 |
3ad | C. albicans | 3.9 - 7.8 |
These findings illustrate the potential of synthesized benzimidazole derivatives to serve as effective antimicrobial agents .
Anticancer Activity
In vitro studies have shown that benzimidazole compounds can induce apoptosis in various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (Breast Cancer) | 10 |
Compound B | HeLa (Cervical Cancer) | 15 |
These results highlight the potential of these compounds as candidates for further development in cancer therapy .
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(13-3-4-14-15(9-13)20-10-19-14)23-7-5-12(6-8-23)17-22-21-16(25-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACKDNAUGGHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.